Methyl 2-methyl-5-phenyloxazole-4-carboxylate
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Overview
Description
Methyl 2-methyl-5-phenyloxazole-4-carboxylate is an organic compound with the molecular formula C12H11NO3. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-phenyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-5-phenyloxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-phenyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups into the oxazole ring .
Scientific Research Applications
Methyl 2-methyl-5-phenyloxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-phenyloxazole-5-carboxylate: Similar in structure but lacks the methyl group at the 2-position.
Thiazoles: Contain a sulfur atom instead of oxygen in the ring, leading to different chemical properties.
Imidazoles: Contain two nitrogen atoms in the ring, offering different reactivity and applications
Uniqueness
Methyl 2-methyl-5-phenyloxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 2-methyl-5-phenyloxazole-4-carboxylate, a compound belonging to the oxazole class, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as insights into its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H11NO3
- CAS Number : 100063-41-0
The compound features an oxazole ring, which is known for its role in biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted the synthesis and evaluation of several derivatives, including this compound, against various fungal strains. Notably, derivatives showed promising fungicidal activities against Sclerotinia sclerotiorum, Botrytis cinerea, and Colletotrichum fragariae, with some exhibiting lower IC50 values than the commercial fungicide hymexazol .
Table 1: Antifungal Activity of this compound Derivatives
Compound | Target Fungi | IC50 (mg/L) |
---|---|---|
5f | S. sclerotiorum | 28.9 |
5g | C. fragariae | 54.8 |
Hymexazol | C. fragariae | 148.9 |
Anticancer Activity
In addition to its antifungal properties, this compound is being explored for its anticancer potential. Preliminary studies suggest that compounds within this class may inhibit key enzymes involved in cancer progression. For instance, a related compound demonstrated effective inhibition of acetylcholinesterase (AChE) in human neuroblastoma cells, indicating potential therapeutic applications in cancer treatment .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The oxazole moiety can facilitate binding to enzymes and receptors, modulating their activity. For example, studies have shown that compounds with similar structures can inhibit protein methyltransferases and demethylases, which are crucial in regulating gene expression and cellular functions .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications to the oxazole ring and substituents can significantly influence the compound's efficacy. For instance, variations in the position and type of substituents have been linked to changes in potency against different biological targets.
Table 2: Structure-Activity Relationships of Oxazole Derivatives
Compound | Modification | Biological Activity |
---|---|---|
8a | Para-fluoro substitution | Potent AChE inhibitor |
12a | Methyl group at C(4) position | Enhanced potency |
32b | Pentyl chain addition | Improved pharmacokinetics |
Case Studies
- Fungicidal Evaluation : A series of derivatives were synthesized and evaluated for their antifungal activities. Compounds such as 5f and 5g demonstrated significant fungicidal effects against multiple strains, indicating their potential as lead compounds for developing new antifungal agents .
- Cancer Cell Studies : The anticancer effects of related compounds were assessed in vitro on human neuroblastoma SH-SY5Y cells. The findings revealed that these compounds could effectively inhibit cell proliferation through specific enzyme interactions .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 2-methyl-5-phenyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-8-13-10(12(14)15-2)11(16-8)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
VWZSIZYNQPNEQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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